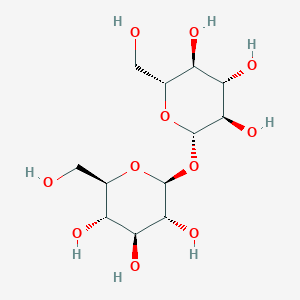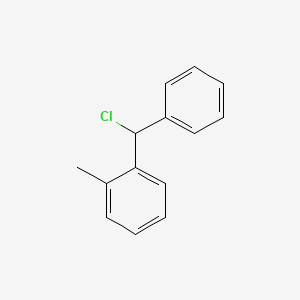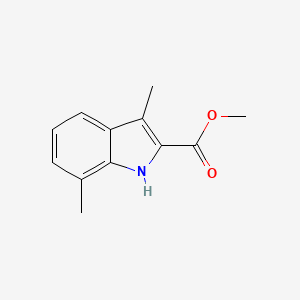
methyl 3,7-dimethyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
- Molecular Weight : 175.184 Da
- IUPAC Standard InChI : InChI=1S/C₁₀H₁₁N/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-6,11H,1-2H₃
Synthesis Analysis
The synthetic strategies for indole derivatives, including carboxamide moieties, have been extensively studied. Researchers have investigated the effect of carboxamide groups at positions 2 and 3 of the indole scaffold. These carboxamide moieties form hydrogen bonds with various enzymes and proteins, often leading to inhibitory activity. The synthesis of indole 2 and 3-carboxamide derivatives involves modifications at these specific positions .
Molecular Structure Analysis
The molecular structure of methyl 3,7-dimethyl-1H-indole-2-carboxylate consists of an indole ring fused with a carboxylate group. The presence of methyl groups at positions 3 and 7 contributes to its unique properties. Refer to the chemical formula for the exact arrangement of atoms .
Aplicaciones Científicas De Investigación
Indole Synthesis and Classification
Indole derivatives, such as "methyl 3,7-dimethyl-1H-indole-2-carboxylate," have been a focal point in organic chemistry due to their presence in various natural alkaloids and their significant biological activities. The synthesis of indoles has evolved, with various strategies classified into nine types based on the bond formation in the indole ring. This classification aids in understanding the vast methodologies for indole construction, highlighting the synthetic versatility and the potential for creating novel indole derivatives with specific properties (Taber & Tirunahari, 2011).
Indole Derivatives in Chemoprotection
Indole-3-carbinol (I3C) and its derivatives have shown promise in chemoprotection, particularly against cancers such as breast and prostate cancer. Although "this compound" is not directly mentioned, the study on I3C emphasizes the importance of indole derivatives in cancer prevention and treatment, suggesting a potential area of application for various indole compounds (Bradlow, 2008).
Anticancer Activity of Indole Alkaloids
Indole alkaloids and their synthetic dimers and hybrids have been identified for their potent anticancer activities in both in vitro and in vivo studies. These compounds act on various targets within cancer cells, demonstrating the therapeutic potential of indole-based compounds in oncology. This highlights the relevance of researching indole derivatives, such as "this compound," for potential anticancer applications (Song et al., 2020).
Indole Synthesis for Drug Discovery
The Fischer synthesis of indoles from 2,6-disubstituted arylhydrazones presents a methodological perspective on creating indole derivatives for potential use in drug discovery and development. This synthesis pathway underlines the importance of indole structures in pharmaceutical chemistry, providing a foundation for the synthesis of compounds like "this compound" (Fusco & Sannicolo, 1978).
Propiedades
IUPAC Name |
methyl 3,7-dimethyl-1H-indole-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-7-5-4-6-9-8(2)11(12(14)15-3)13-10(7)9/h4-6,13H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAGWOSNMOATCDR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=C(N2)C(=O)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301261008 |
Source


|
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
480996-92-7 |
Source


|
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480996-92-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3,7-dimethyl-1H-indole-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301261008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

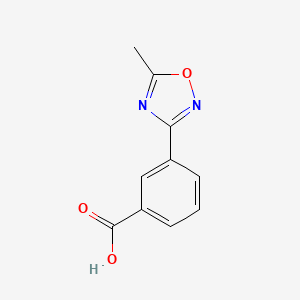
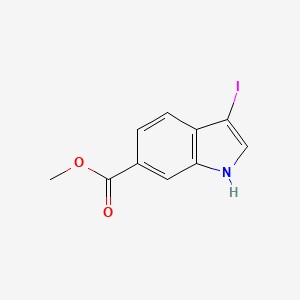
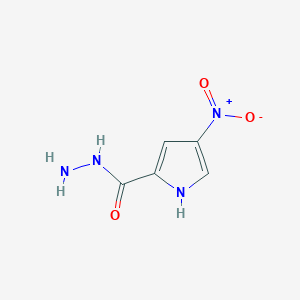


![[4-(2-Oxopyrrolidin-1-yl)phenyl]acetic acid](/img/structure/B1353425.png)
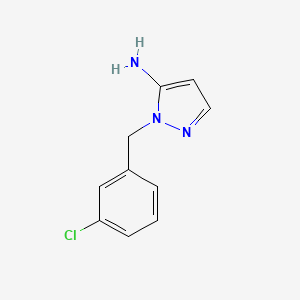
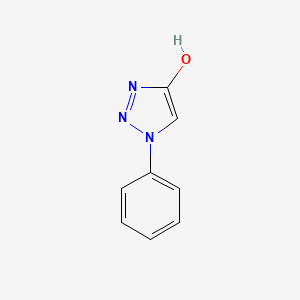

![trans-Cyclohexanecarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, methyl ester](/img/structure/B1353451.png)
